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molecular formula C11H8FNO3 B8382696 7-Fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid

7-Fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid

Cat. No. B8382696
M. Wt: 221.18 g/mol
InChI Key: IUOAPZODPUAZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04983607

Procedure details

The compound is prepared according to the technique described in 1.1. from 3-fluoroaniline. It contains 17% of 5-fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid. This mixture melts at 224°-225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].FC1C=CC=C2C=1[C:12]([CH2:21][C:22]([OH:24])=[O:23])=[CH:13][C:14](=[O:20])N2>>[F:1][C:2]1[CH:3]=[C:4]2[C:6]([C:12]([CH2:21][C:22]([OH:24])=[O:23])=[CH:13][C:14](=[O:20])[NH:5]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Two
Name
5-fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(=CC(NC2=CC=C1)=O)CC(=O)O
Step Three
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound is prepared

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C(=CC(NC2=C1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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